(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

Pharmaceutical impurity profiling HPLC method validation Sitagliptin ANDA

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3) is a structurally defined, (Z)-configured α,β-unsaturated methyl ester bearing an acetamido substituent and a 2,4,5-trifluorophenyl moiety. It is catalogued as a process-related impurity reference standard for the antidiabetic drug sitagliptin—referred to interchangeably as Sitagliptin Impurity 9 or Sitagliptin Impurity 51 across supplier inventories—and is supplied with comprehensive characterization data (HPLC, NMR, MS, COA) compliant with regulatory guidelines for ANDA submissions and quality-control applications.

Molecular Formula C13H12F3NO3
Molecular Weight 287.23 g/mol
CAS No. 1234321-81-3
Cat. No. B6338637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate
CAS1234321-81-3
Molecular FormulaC13H12F3NO3
Molecular Weight287.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F
InChIInChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)
InChIKeyIZFJPBWBAPIUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3): Procurement-Grade Sitagliptin Impurity Reference Standard


(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3) is a structurally defined, (Z)-configured α,β-unsaturated methyl ester bearing an acetamido substituent and a 2,4,5-trifluorophenyl moiety . It is catalogued as a process-related impurity reference standard for the antidiabetic drug sitagliptin—referred to interchangeably as Sitagliptin Impurity 9 or Sitagliptin Impurity 51 across supplier inventories—and is supplied with comprehensive characterization data (HPLC, NMR, MS, COA) compliant with regulatory guidelines for ANDA submissions and quality-control applications [1].

Why Generic In-Class Sitagliptin Impurity Standards Cannot Substitute for CAS 1234321-81-3


Sitagliptin impurity reference standards are structurally diverse—spanning enamine, deamino, dehydro, and saturated butanoate analogs—each possessing distinct chromatographic retention behavior, spectroscopic signatures, and regulatory acceptance criteria [1]. Interchanging (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate with, for example, its saturated counterpart (R)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate (CAS 1234321-83-5) or the deacetylated analog methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 881995-70-6) would invalidate peak identification, compromise system suitability criteria, and jeopardize ANDA/DMF regulatory acceptance because the (Z)-enoate chromophore, molecular formula (C₁₃H₁₂F₃NO₃), and physical properties differ materially from those of closely related impurity standards .

Quantitative Differentiation Evidence: (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate vs. Closest Analogs


Structural Differentiation: (Z)-Enoate vs. Saturated Butanoate Analogs Impacts Chromatographic Resolution and Method Specificity

(Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3) possesses a (Z)-configured α,β-unsaturated ester (enoate) system, distinguishing it from the saturated (R)- and (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate analogs (e.g., CAS 1234321-83-5) . The enoate chromophore imparts a distinct UV absorption maximum and alters reversed-phase HPLC retention relative to saturated analogs—a property exploited in USP monograph system suitability tests where relative retention times (RRT) and relative response factors (RRF) are specified for individual sitagliptin-related impurities [1]. Substitution with a saturated butanoate standard would shift the target peak position, potentially co-eluting with other specified impurities and causing failed system suitability.

Pharmaceutical impurity profiling HPLC method validation Sitagliptin ANDA

Purity Specification and Characterization Depth Across Commercial Suppliers Enables Fit-for-Purpose Procurement

Commercially available batches of (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate demonstrate supplier-dependent purity grades: 95% (HPLC) from Fluorochem and Bidepharm, 98% (HPLC) from Molcoo/ChemicalBook, and 99%+ from H&D . Characterization deliverables scale accordingly: standard packages include COA, HPLC chromatogram, ¹H-NMR, and MS; enhanced packages optionally add ¹³C-NMR, IR, UV, quantitative NMR (qNMR), 2D NMR, and elemental analysis . By contrast, closely related impurity standards (e.g., methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, CAS 881995-70-6) are frequently supplied with narrower characterization suites, reflecting their different regulatory status and synthetic accessibility.

Reference standard procurement Analytical quality control Sitagliptin impurity standard

Regulatory Traceability: ISO 17034 Certification and Pharmacopeial Traceability Differentiate Procurement Grade

Select suppliers of (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate offer ISO 17034-certified reference standards (e.g., CATO, SynZeal) with optional further traceability to USP or EP pharmacopeial standards [1]. ISO 17034 accreditation—the international standard for reference material producers—requires demonstrated metrological traceability, assigned certified values with stated measurement uncertainty, and independent quality oversight. This contrasts with generic sitagliptin impurity standards supplied without ISO 17034 certification, where the user must independently establish traceability and uncertainty budgets, adding 2–4 weeks to method validation workflows.

ISO 17034 reference material Pharmacopeial traceability ANDA regulatory submission

Storage Condition Variability Impacts Long-Term Standard Stability and Procurement Logistics

Suppliers specify divergent storage conditions for (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate: -20°C (protected from light) per Molcoo/ChemicalBook and HwandD, versus room temperature per Fluorochem and Bidepharm . This 40°C difference in recommended storage temperature reflects supplier-specific stability data and has procurement implications: -20°C storage mandates freezer-equipped cold-chain shipping, increasing logistical cost and complexity, whereas room-temperature-stable lots enable ambient shipment. In contrast, highly degradation-prone sitagliptin impurities (e.g., enamine impurity CAS 767340-03-4) universally require -20°C storage, limiting supply-chain flexibility.

Reference standard stability Storage condition optimization Procurement logistics

Synthesis-On-Demand Availability with Validated Analytical Data Supports Custom Procurement Workflows

Multiple suppliers (SynZeal, CleanChemLab, BOC Sciences) list CAS 1234321-81-3 with 'synthesis on demand' or 'custom synthesis' status, indicating that the compound is not a stock item but can be produced to order with full characterization [1]. This synthesis-on-demand model contrasts with catalog sitagliptin impurity standards (e.g., CAS 881995-70-6, available as stock items from multiple vendors) and allows the procurer to specify batch size (10 mg to 1 g), purity threshold (≥95% to ≥99%), and characterization deliverables (up to qNMR with content assignment) at the time of order, avoiding the risk of receiving pre-packaged lots with undocumented age or storage history.

Custom synthesis Impurity reference standard Method development support

Application Scenarios for (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate (CAS 1234321-81-3) in Sitagliptin Quality Control and Regulatory Submission


ANDA Method Validation: HPLC System Suitability and Peak Identification

In ANDA-directed analytical method validation for sitagliptin tablets, (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate serves as a process-related impurity reference standard for establishing system suitability parameters—specifically relative retention time (RRT) and resolution from the sitagliptin API peak [1]. Its (Z)-enoate structure confers a distinct chromatographic retention that differs from saturated butanoate-type impurities, enabling unambiguous peak assignment in the impurity profile. The availability of ISO 17034-certified lots with full COA, HPLC, ¹H-NMR, and MS documentation satisfies FDA expectations for reference standard qualification in ANDA submissions, reducing the risk of Refuse-to-Receive (RTR) determinations due to inadequate impurity characterization.

Pharmaceutical Quality Control: Impurity Limit Testing in Commercial Sitagliptin API Release

For QC release testing of sitagliptin drug substance, this impurity standard is spiked at the specification limit (typically ≤0.10% or ≤0.15% area percent per ICH Q3A guidelines) to generate system suitability solutions and establish limit-of-quantitation (LOQ) [1]. The compound's predicted LogP (consensus 2.91) and molecular weight (287.23 g/mol) guide reversed-phase HPLC method development using C18 columns with acetonitrile/water mobile phases. Procurement of a room-temperature-stable lot from suppliers such as Fluorochem or Bidepharm simplifies multi-site global QC deployment by removing cold-chain requirements, while the option to obtain -20°C-stored lots from alternative suppliers provides flexibility for laboratories with existing frozen-standard workflows.

Forced Degradation Studies: Identification and Quantification of Process-Related Impurities

During ICH Q1A forced degradation studies of sitagliptin drug substance and drug product, (Z)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is used as an authentic reference marker to confirm the identity of this specific impurity in stressed samples via HPLC co-injection and retention time matching [1]. Its (Z)-enoate moiety is susceptible to base-catalyzed double-bond isomerization, which may generate the regioisomeric (E)-enoate—a structurally distinct impurity with its own USP monograph acceptance criterion [1]. Use of the correctly specified (Z)-isomer standard is therefore critical to avoid misidentification of the isomerization product and erroneous degradation pathway assignment.

Reference Standard Qualification for DMF Filing and Multi-National Regulatory Submissions

For Drug Master File (DMF) submissions supporting sitagliptin API registration in ICH regions, this compound is procured as a qualified impurity reference standard with ISO 17034 certification and optional USP/EP pharmacopeial traceability . The comprehensive characterization package—including HPLC purity assignment (≥98%), ¹H-NMR, MS, and optional qNMR with certified content value—provides the metrological traceability chain required by ICH Q7 and national competent authorities. Synthesis-on-demand availability [2] enables procurers to specify exact lot sizes (e.g., 100 mg for single-laboratory use or 1 g for multi-site global DMF support) and to request additional characterization (e.g., ¹³C-NMR, elemental analysis) tailored to specific regulatory query responses.

Quote Request

Request a Quote for (Z)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.